Cas no 893709-13-2 (2-({3-bromo-5-methylimidazo1,2-apyridin-2-yl}methyl)sulfanyl-5-phenyl-1,3,4-oxadiazole)

2-({3-bromo-5-methylimidazo1,2-apyridin-2-yl}methyl)sulfanyl-5-phenyl-1,3,4-oxadiazole structure
893709-13-2 structure
Product Name:2-({3-bromo-5-methylimidazo1,2-apyridin-2-yl}methyl)sulfanyl-5-phenyl-1,3,4-oxadiazole
CAS No:893709-13-2
MF:C17H13BrN4OS
MW:401.280320882797
CID:6272317
PubChem ID:7114120
Update Time:2025-10-19

2-({3-bromo-5-methylimidazo1,2-apyridin-2-yl}methyl)sulfanyl-5-phenyl-1,3,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 2-({3-bromo-5-methylimidazo1,2-apyridin-2-yl}methyl)sulfanyl-5-phenyl-1,3,4-oxadiazole
    • AKOS024608786
    • 2-[({3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
    • 2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole
    • 893709-13-2
    • F1579-0008
    • 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole
    • Inchi: 1S/C17H13BrN4OS/c1-11-6-5-9-14-19-13(15(18)22(11)14)10-24-17-21-20-16(23-17)12-7-3-2-4-8-12/h2-9H,10H2,1H3
    • InChI Key: DSXMSVLNPCSILK-UHFFFAOYSA-N
    • SMILES: BrC1=C(CSC2=NN=C(C3C=CC=CC=3)O2)N=C2C=CC=C(C)N21

Computed Properties

  • Exact Mass: 399.99934g/mol
  • Monoisotopic Mass: 399.99934g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 81.5Ų

2-({3-bromo-5-methylimidazo1,2-apyridin-2-yl}methyl)sulfanyl-5-phenyl-1,3,4-oxadiazole Pricemore >>

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2-({3-bromo-5-methylimidazo1,2-apyridin-2-yl}methyl)sulfanyl-5-phenyl-1,3,4-oxadiazole Related Literature

Additional information on 2-({3-bromo-5-methylimidazo1,2-apyridin-2-yl}methyl)sulfanyl-5-phenyl-1,3,4-oxadiazole

Chemical Compound CAS No 893709-13-2: 2-({3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl-5-phenyl-1,3,4-oxadiazole

The chemical compound with CAS No 893709-13-2, known as 2-{[3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl]methyl}sulfanyl-5-phenyl-1,3,4-oxadiazole, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and one oxygen atom. The structure of this molecule is characterized by the presence of an imidazo[1,2-a]pyridine moiety, a bromine atom, and a phenyl group attached to the oxadiazole ring through a sulfanyl (thioether) linkage.

Recent studies have highlighted the importance of oxadiazole derivatives in drug discovery due to their diverse biological activities. The imidazo[1,2-a]pyridine moiety is known for its ability to act as a bioisostere of purine nucleosides, making it a valuable component in the design of antiviral and anticancer agents. The bromine atom in the molecule introduces additional electronic effects and enhances the compound's stability. The sulfanyl group serves as a flexible linker that can influence the molecule's pharmacokinetic properties and bioavailability.

One of the most promising applications of this compound lies in its potential as an antitumor agent. Research has shown that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation and apoptosis. The 5-methyl substitution on the imidazo[1,2-a]pyridine ring further modulates the compound's activity by altering its electronic environment. This makes it a strong candidate for further investigation in oncology drug development.

In addition to its therapeutic potential, this compound has also been studied for its role in chemical synthesis. The oxadiazole ring is known for its reactivity under various conditions, making it a versatile building block in organic chemistry. Recent advancements in click chemistry have enabled the efficient synthesis of similar compounds with high yields and purity.

From an environmental perspective, understanding the degradation pathways of such compounds is crucial for assessing their ecological impact. Studies have shown that oxadiazoles can undergo hydrolysis under certain conditions, leading to the formation of less toxic byproducts. However, further research is needed to fully understand the environmental fate of this specific compound.

In conclusion, CAS No 893709-13-2 represents a cutting-edge molecule with multifaceted applications in drug discovery and chemical synthesis. Its unique structure and functional groups make it a valuable asset for researchers exploring novel therapeutic agents and advanced materials.

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